4-(2,6-dichlorobenzyl)-N-propyl-1-piperazinecarboxamide
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Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs due to its ability to bind to various receptors in the body . The “2,6-dichlorobenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with two chlorine atoms attached to it .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a piperazine ring (a six-membered ring with two nitrogen atoms) with a propyl group (a three-carbon chain) and a 2,6-dichlorobenzyl group attached to it .Chemical Reactions Analysis
Benzyl halides, such as the 2,6-dichlorobenzyl group in this compound, are often used in nucleophilic substitution reactions . They can react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methyl]-N-propylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O/c1-2-6-18-15(21)20-9-7-19(8-10-20)11-12-13(16)4-3-5-14(12)17/h3-5H,2,6-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXNWEHJUMEOMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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